molecular formula C6H8N4O B13895006 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B13895006
M. Wt: 152.15 g/mol
InChI Key: WTDPPENBJPEYEQ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a heterocyclic compound with a molecular formula of C5H7N3 It is a derivative of pyrazole and is characterized by a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar structural features.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole share the pyrazole ring system but differ in their substituents and overall structure.

Uniqueness

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is unique due to its fused ring system, which imparts specific chemical and biological properties. Its ability to inhibit kinases with high potency and selectivity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C6H8N4O/c7-6(11)5-3-1-8-2-4(3)9-10-5/h8H,1-2H2,(H2,7,11)(H,9,10)

InChI Key

WTDPPENBJPEYEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2C(=O)N

Origin of Product

United States

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